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molecular formula C12H13ClN2O5 B8719837 Ethyl beta-methoxy-beta-(2-chloro-5-nitrophenylimino)propionate

Ethyl beta-methoxy-beta-(2-chloro-5-nitrophenylimino)propionate

Cat. No. B8719837
M. Wt: 300.69 g/mol
InChI Key: NYFNIJQXKPTJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04138571

Procedure details

To a flask equipped with stirrer and condenser are charged: 156.0 g (0.8 mole of ethyl-3-iminopropionate hydrochloride. 103.0 g (0.6 mole 2- chloro-5-nitroaniline, and 500 ml reagent grade methanol (anhydrous). The resulting mixture is stirred at room temperature (ca. 20° C.) for 20 hours, whereupon it is heated to reflux for one hour while being concentrated to a pot temperature of 100° C. while distilling off methanol at atmospheric pressure, cooled to room temperature, and ammonium chloride filtered off. The resulting salt is washed well with 200 ml of methanol (water free) and the filtrate cooled. The product is filtered to yield 84.6 g (47%), and recrystallized from isopropanol-heptane (50/50 by volume), to yield a product having a melting point of 60-62° C.
Name
ethyl-3-iminopropionate hydrochloride
Quantity
0.8 mol
Type
reactant
Reaction Step One
Quantity
0.6 mol
Type
reactant
Reaction Step Two
[Compound]
Name
reagent
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:9])[CH2:6][CH:7]=[NH:8])[CH3:3].[Cl:10][C:11]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][C:12]=1N.[CH3:21][OH:22]>>[CH3:21][O:22][C:7](=[N:8][C:12]1[CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=[CH:17][C:11]=1[Cl:10])[CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:9] |f:0.1|

Inputs

Step One
Name
ethyl-3-iminopropionate hydrochloride
Quantity
0.8 mol
Type
reactant
Smiles
Cl.C(C)OC(CC=N)=O
Step Two
Name
Quantity
0.6 mol
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)[N+](=O)[O-]
Step Three
Name
reagent
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at room temperature (ca. 20° C.) for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with stirrer and condenser
ADDITION
Type
ADDITION
Details
are charged
TEMPERATURE
Type
TEMPERATURE
Details
whereupon it is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
while being concentrated to a pot temperature of 100° C.
DISTILLATION
Type
DISTILLATION
Details
while distilling off methanol at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
ammonium chloride filtered off
WASH
Type
WASH
Details
The resulting salt is washed well with 200 ml of methanol (water free)
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate cooled
FILTRATION
Type
FILTRATION
Details
The product is filtered
CUSTOM
Type
CUSTOM
Details
to yield 84.6 g (47%)
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol-heptane (50/50 by volume)
CUSTOM
Type
CUSTOM
Details
to yield a product

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC(CC(=O)OCC)=NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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